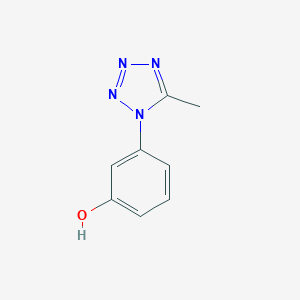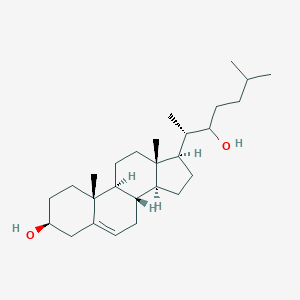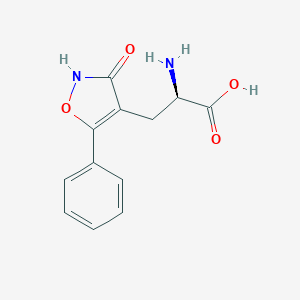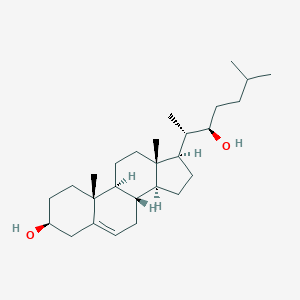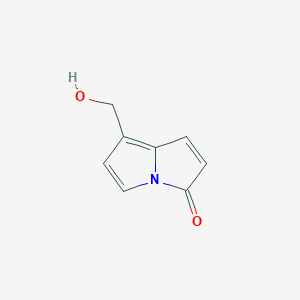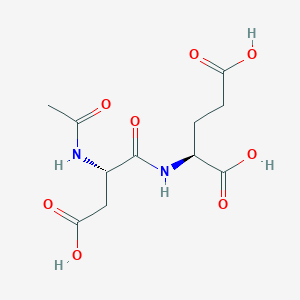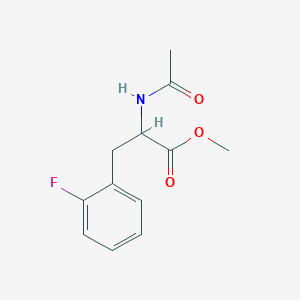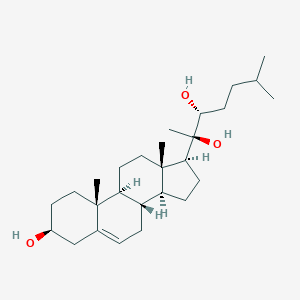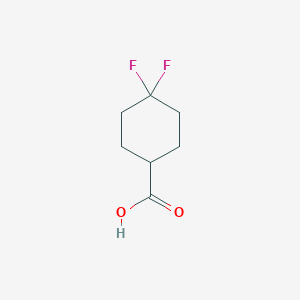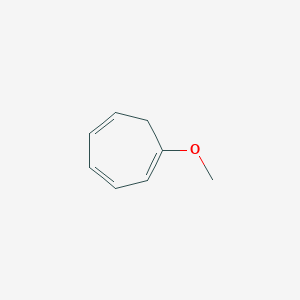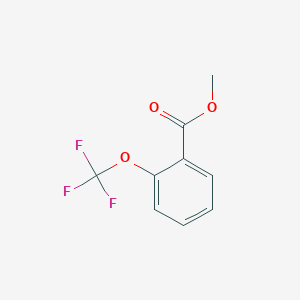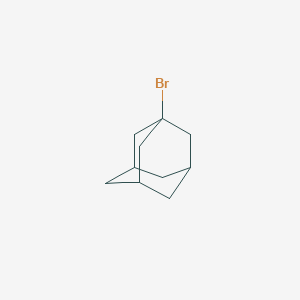
1-Bromoadamantano
Descripción general
Descripción
1-Bromoadamantane is an organobromine compound with the molecular formula C₁₀H₁₅Br . It is a derivative of adamantane, featuring a bromine atom attached to one of the four equivalent methine positions. This compound appears as a colorless solid and is known for its unique structural properties .
Aplicaciones Científicas De Investigación
1-Bromoadamantane has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology and Medicine: It is employed in the synthesis of pharmaceuticals and bioactive compounds.
Industry: It is used in the production of new materials, including organic–organic nanoscale composite thin-film dielectrics
Mecanismo De Acción
Target of Action
1-Bromoadamantane is an organobromine compound derived from adamantane . It has been found to interact with α-, β-, and γ-cyclodextrins, forming inclusion complexes . It also causes the alkylation of Co (II) complexes of β-diketones .
Mode of Action
The interaction of 1-Bromoadamantane with its targets involves the formation of inclusion complexes with cyclodextrins and the alkylation of Co (II) complexes of β-diketones . This compound is reluctant to form organometallic derivatives .
Biochemical Pathways
The synthesis of substituted adamantanes, such as 1-Bromoadamantane, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
Its molecular weight of 215130 g/mol and its solubility properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The primary result of 1-Bromoadamantane’s action is the formation of inclusion complexes with cyclodextrins and the alkylation of Co (II) complexes of β-diketones . These interactions can lead to various downstream effects depending on the specific biochemical context.
Action Environment
The action of 1-Bromoadamantane can be influenced by various environmental factors. For instance, phase transitions in 1-Bromoadamantane have been observed at temperatures in the range of 77–305 K and high pressures up to 1.1 GPa . These environmental conditions can potentially affect the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
1-Bromoadamantane has been found to interact with various biochemical entities. It forms inclusion complexes with α-, β-, and γ-cyclodextrins . It also causes the alkylation of Co (II) complexes of β-diketones
Cellular Effects
It has been noted to show some anti-viral and anti-microbial activity, as well as cytotoxic application .
Molecular Mechanism
It has been noted that it forms organocalcium derivatives, which function like a Grignard reagent .
Temporal Effects in Laboratory Settings
It has been noted that it undergoes phase transitions at temperatures in the range of 77–305 K and high pressures up to 1.1 GPa .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromoadamantane can be synthesized through the bromination of adamantane. One common method involves adding liquid bromine to adamantane in the presence of a solvent like carbon tetrachloride. The reaction is typically carried out at elevated temperatures, around 85°C, followed by further heating to 110°C. The reaction mixture is then cooled, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the preparation of 1-bromoadamantane involves adding a mixed solution of bromine and glacial acetic acid to a reaction container maintained at 5-10°C. Adamantane is then slowly added, and the temperature is gradually increased to 20-25°C. The mixture is stirred for several hours, followed by separation and purification steps to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromoadamantane undergoes several types of chemical reactions, including:
Hydrolysis: This reaction converts 1-bromoadamantane to 1-hydroxyadamantane.
Substitution: It reacts with phenol to form para-adamantylphenol.
Formation of Organometallic Derivatives: Although it is reluctant to form organometallic derivatives, it can react with Rieke calcium to form organocalcium derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically involves water or aqueous solutions.
Substitution with Phenol: Requires phenol and appropriate reaction conditions.
Organometallic Formation: Involves Rieke calcium under specific conditions.
Major Products:
1-Hydroxyadamantane: Formed through hydrolysis.
Para-adamantylphenol: Formed through substitution with phenol.
Comparación Con Compuestos Similares
- 1-Chloroadamantane
- 1-Iodoadamantane
- 1-Hydroxyadamantane
Comparison: 1-Bromoadamantane is unique due to its bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications that other similar compounds may not be able to achieve .
Propiedades
IUPAC Name |
1-bromoadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Br/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHPRVYDKRESCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br | |
| Record name | 1-Bromoadamantane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/1-Bromoadamantane | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880632 | |
| Record name | 1-bromoadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | 1-Bromoadamantane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19330 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
768-90-1, 7314-85-4 | |
| Record name | 1-Bromoadamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromoadamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromotricyclo(3.3.1.13,7)decane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007314854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromoadamantane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromoadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromotricyclo[3.3.1.13,7]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BROMOADAMANTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKV2KDH3R5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Bromoadamantane?
A1: 1-Bromoadamantane has the molecular formula C10H15Br and a molecular weight of 215.13 g/mol [].
Q2: What are the key spectroscopic features of 1-Bromoadamantane?
A2: 1-Bromoadamantane can be characterized by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR). The NMR spectra show characteristic signals for the adamantane cage protons, while the IR spectra reveal absorption bands corresponding to C-H and C-Br bond vibrations [, ].
Q3: Is 1-Bromoadamantane stable under ambient conditions?
A3: Yes, 1-Bromoadamantane is a white solid at room temperature and exhibits good stability under standard laboratory conditions [].
Q4: How does 1-Bromoadamantane perform in different solvents?
A4: The solubility of 1-Bromoadamantane varies depending on the solvent polarity. It is readily soluble in non-polar solvents like hexane and toluene but shows limited solubility in polar solvents like water [, ]. Studies on the solvolysis of 1-bromoadamantane in binary solvent mixtures, including aqueous aliphatic alcohols and mixtures of trifluoroethanol with various solvents, have been conducted to understand its reactivity and selectivity [].
Q5: Has 1-Bromoadamantane been used in the development of any materials?
A5: Yes, 1-Bromoadamantane has been explored as a precursor for synthesizing various materials. For example, it has been used to create microporous polymers through Friedel-Crafts reaction with aromatic compounds. These polymers can be further modified, for instance, by functionalization with 4-nitrobenzoyl chloride, to enhance their CO2 uptake capacity []. 1-Bromoadamantane has also been employed in the synthesis of a novel sulfonate flame retardant for polycarbonate, enhancing the material's flame retardancy with a small amount of additive [].
Q6: Can 1-Bromoadamantane participate in catalytic reactions?
A6: While 1-Bromoadamantane is not a catalyst itself, it serves as a useful substrate in various reactions catalyzed by transition metals. For example, it undergoes palladium-catalyzed coupling reactions with styrenes and arenes, highlighting its versatility in forming carbon-carbon bonds [].
Q7: Are there specific examples of reactions where 1-Bromoadamantane is employed as a reagent?
A7: 1-Bromoadamantane is a versatile reagent in organic synthesis. One example is its reaction with cymantrene in the presence of iron pentacarbonyl, leading to the formation of alkyl and dialkyl-substituted cymantrene derivatives []. It also undergoes Friedel-Crafts alkylation with monosubstituted benzenes in the presence of indium salts as catalysts, yielding 1-adamantyl benzenes []. Another notable application is the CBr4·2AlBr3-mediated carbonylation of 1-Bromoadamantane, which provides a synthetic route to 1,3-dicarbonyl adamantanes after quenching with nucleophiles [].
Q8: Have computational methods been used to study 1-Bromoadamantane?
A8: Yes, computational chemistry plays a vital role in understanding the properties and reactivity of 1-Bromoadamantane. Molecular dynamics (MD) simulations, using force fields like AMBER, have been employed to study the inclusion complexes of 1-Bromoadamantane with cyclodextrins (α-, β-, and γ-CD). These simulations provide valuable insights into the host-guest interactions and the geometry of the resulting complexes [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
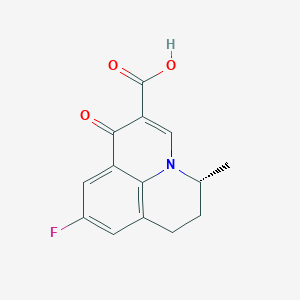
![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)
